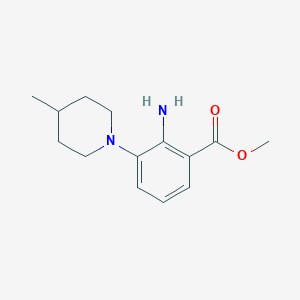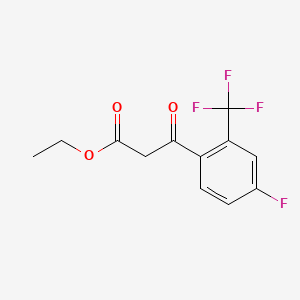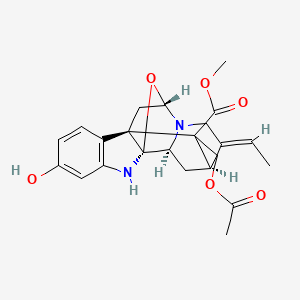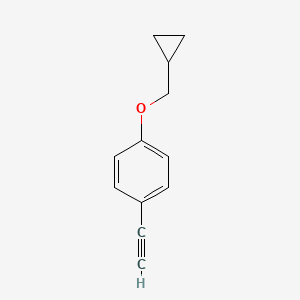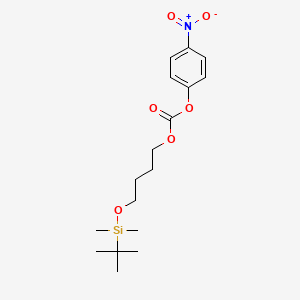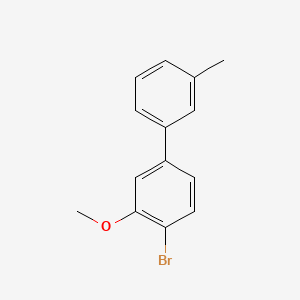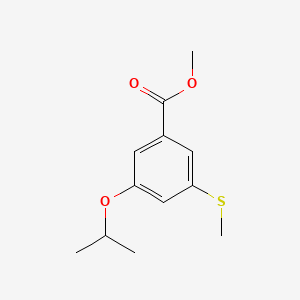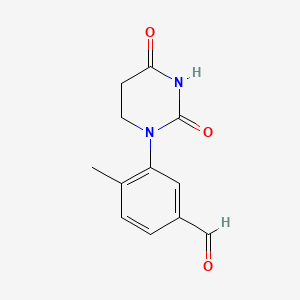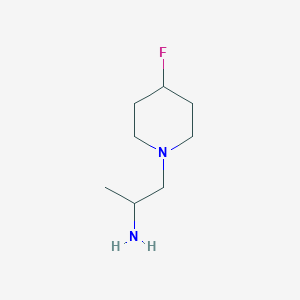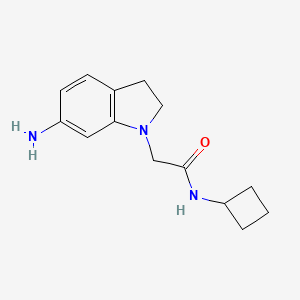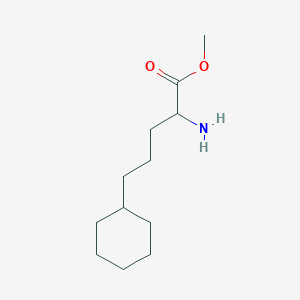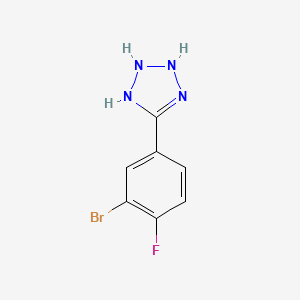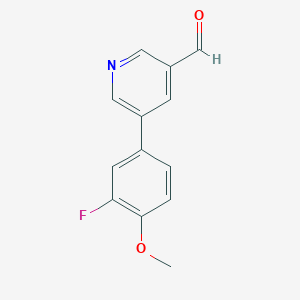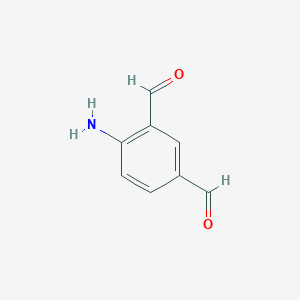
4-Aminoisophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoisophthalaldehyde is an organic compound with the molecular formula C8H7NO2 It is a derivative of isophthalaldehyde, characterized by the presence of an amino group at the 4-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminoisophthalaldehyde can be synthesized through several methods. One common approach involves the copper(II)-catalyzed selective C-H bond formylation. This method uses Cu(OTf)2 as the catalyst and Selectfluor as the radical initiator, with dimethyl sulfoxide (DMSO) serving as both the carbon and oxygen source . The reaction proceeds through the formylation of two C-H bonds, first at the para-position and then at the ortho-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products:
Oxidation: Isophthalic acid derivatives.
Reduction: 4-Aminoisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminoisophthalaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Aminoisophthalaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Isophthalaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
Terephthalaldehyde: Has aldehyde groups at the 1,4-positions, leading to different reactivity and applications.
Phthalaldehyde: Contains aldehyde groups at the 1,2-positions, used in different synthetic pathways.
Uniqueness: 4-Aminoisophthalaldehyde’s unique combination of amino and aldehyde groups allows it to participate in a wider range of chemical reactions compared to its isomers. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-aminobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H,9H2 |
Clé InChI |
VWRIESNQVYAJNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


